

Technical Guide: Molecular Weight of (E)-Methyl 3-(3-bromophenyl)acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(E)-Methyl 3-(3-bromophenyl)acrylate
Cat. No.:	B1332605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **(E)-Methyl 3-(3-bromophenyl)acrylate**, a compound of interest in organic synthesis and pharmaceutical research. The document presents a comprehensive breakdown of its elemental composition and the computational basis for its molecular weight.

Molecular Identity and Formula

(E)-Methyl 3-(3-bromophenyl)acrylate is a cinnamate ester derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. Its chemical structure and properties are well-documented in chemical literature.

Molecular Formula: C₁₀H₉BrO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are based on the isotopic composition of the elements as found in nature.

The calculated molecular weight for **(E)-Methyl 3-(3-bromophenyl)acrylate** is 241.08 g/mol . [1][4] This value is a critical parameter for various experimental procedures, including reaction stoichiometry, preparation of solutions of known molarity, and analytical characterization.

Elemental Composition and Atomic Weights

The following table summarizes the atomic composition of **(E)-Methyl 3-(3-bromophenyl)acrylate** and the standard atomic weights used for the molecular weight calculation.

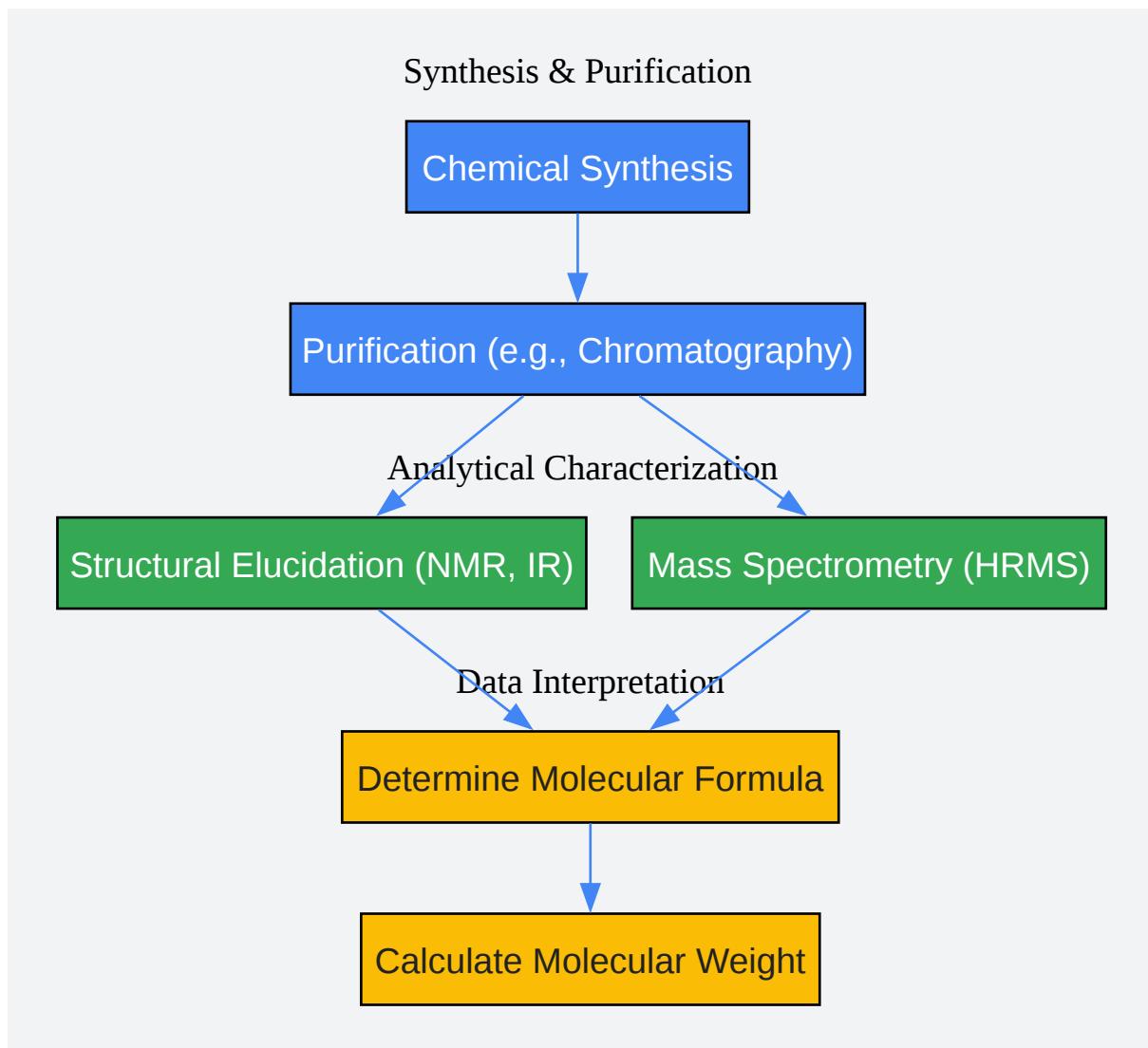
Element (Symbol)	Number of Atoms	Standard Atomic Weight (g/mol)	Contribution to Molecular Weight (g/mol)
Carbon (C)	10	12.011	120.11
Hydrogen (H)	9	1.008	9.072
Bromine (Br)	1	79.904	79.904
Oxygen (O)	2	15.999	31.998
Total	22	241.084	

Structural Representation

A clear understanding of the molecular structure is essential for interpreting its chemical reactivity and biological activity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in **(E)-Methyl 3-(3-bromophenyl)acrylate**.

Figure 1: Molecular structure of **(E)-Methyl 3-(3-bromophenyl)acrylate**.

Experimental Protocols


The determination of the molecular weight of **(E)-Methyl 3-(3-bromophenyl)acrylate** is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **(E)-Methyl 3-(3-bromophenyl)acrylate** is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
- Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Analysis: The molecular ion peak ($[M]^+$ or $[M+H]^+$) is identified in the mass spectrum. The high-resolution measurement provides a highly accurate mass, which can be used to confirm the elemental composition and thus the molecular weight.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining the molecular weight of a compound like **(E)-Methyl 3-(3-bromophenyl)acrylate**.

[Click to download full resolution via product page](#)

Figure 2: Workflow for molecular weight determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 79432-87-4 CAS MSDS ((E)-METHYL 3-(3-BROMOPHENYL)ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight of (E)-Methyl 3-(3-bromophenyl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332605#e-methyl-3-3-bromophenyl-acrylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com